(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine

Chiral purity Enantiomeric excess Procurement specification

(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) is an enantiomerically pure, chiral primary amine with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol. The compound features a 2-fluoro-4-methoxyphenyl ring substituted at the alpha-position of a propan-1-amine chain, establishing a defined (R)-configuration at the chiral center (SMILES: COc1ccc(C(C)CN)c(F)c1).

Molecular Formula C10H14FNO
Molecular Weight 183.226
CAS No. 2248200-56-6
Cat. No. B2603371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine
CAS2248200-56-6
Molecular FormulaC10H14FNO
Molecular Weight183.226
Structural Identifiers
SMILESCC(CN)C1=C(C=C(C=C1)OC)F
InChIInChI=1S/C10H14FNO/c1-7(6-12)9-4-3-8(13-2)5-10(9)11/h3-5,7H,6,12H2,1-2H3/t7-/m0/s1
InChIKeyXEGVNVGSUYBJST-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) – Chiral Amine Building Block for Drug Discovery Programs


(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) is an enantiomerically pure, chiral primary amine with a molecular formula of C10H14FNO and a molecular weight of 183.22 g/mol . The compound features a 2-fluoro-4-methoxyphenyl ring substituted at the alpha-position of a propan-1-amine chain, establishing a defined (R)-configuration at the chiral center (SMILES: COc1ccc(C(C)CN)c(F)c1) . This chiral amine is primarily employed as a synthetic intermediate and building block in medicinal chemistry programs targeting neurological disorders and metabolic diseases, where stereochemistry dictates downstream pharmacological activity [1].

Chiral Identity Enantiomerically pure (R)-amine CAS 2248200-56-6; not racemate or (2S)
Synthetic Role Stereochemical building block Introduces defined (R)-center into drug candidates
Workflow Fit Medicinal chemistry / SAR campaigns Requires chiral analytical control (HPLC/SFC)

Why the (2R)-Enantiomer of 2-(2-Fluoro-4-methoxyphenyl)propan-1-amine Cannot Be Substituted with Racemic or (2S) Forms


In drug discovery, the stereochemistry of chiral amine building blocks directly dictates the three-dimensional structure of final pharmacologically active compounds, profoundly influencing target binding, selectivity, and ADME properties [1]. Generic substitution of the enantiomerically pure (2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine with its racemic mixture (CAS 125036-96-6) introduces the (2S)-enantiomer, which can lead to divergent or even antagonistic biological activity at chiral receptors and enzymes . Similarly, substitution with the (2S)-enantiomer (CAS 2248175-32-6) would yield the mirror-image configuration of any downstream chiral drug candidate, a critical failure point in programs where the (R)-configuration has been specifically identified as the eutomer through structure-activity relationship (SAR) studies . The fluoro and methoxy substituent pattern on the phenyl ring is also critical; regioisomers such as (2R)-1-(2-fluoro-4-methoxyphenyl)propan-2-amine (CAS 1336390-34-1) alter the spatial relationship between the amine and the aromatic ring, fundamentally changing pharmacophore geometry . The quantitative evidence below details the measurable differences between these analogs.

Racemate
(2R)-enantiomer vs racemic CAS 125036-96-6
0% ee 50:50 mixture introduces (2S)-enantiomer
Divergent or antagonistic biological activity at chiral targets may result; downstream SAR hypotheses invalidated.
(2S)-Enantiomer
Opposite absolute configuration (CAS 2248175-32-6)
mirror-image pharmacology probable inactive or off-target eutomer
Procuring the (2S)-form yields the distomer; stereochemistry-driven receptor interactions cannot be replicated.
Regioisomer
Propan-1-amine vs propan-2-amine (CAS 1336390-34-1)
~1.3 Å shift amine placement alters pharmacophore geometry
Receptor binding and target engagement may fundamentally differ; do not interchange with 1-amino regioisomer.

Quantitative Differentiation of (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) Against Key Analogs


Enantiomeric Excess (ee) and Chiral Purity: (2R) vs. Racemic and (2S) Forms

The (2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) is supplied as a single enantiomer with a typical enantiomeric excess (ee) of ≥98%, as verified by chiral HPLC or SFC analysis . In contrast, the racemic mixture (CAS 125036-96-6) contains a 50:50 ratio of (R)- and (S)-enantiomers, providing zero enantiomeric enrichment . The (2S)-enantiomer (CAS 2248175-32-6) is also available at ≥98% ee but represents the opposite absolute configuration . For procurement, this means that the (2R)-enantiomer eliminates the need for in-house chiral resolution and guarantees that 100% of the purchased material contributes to the desired stereochemical outcome in downstream synthesis.

Enantiomeric Excess
Direct head-to-head
≥98% ee (R) vs 0% ee racemic; opposite configuration vs (2S)
Eliminates need for in-house chiral resolution
Supplier COA; chiral HPLC/SFC verified.
Chiral purity Enantiomeric excess Procurement specification

Substituent Electronic Profile: 2-Fluoro-4-methoxy vs. Non-fluorinated and Non-methoxylated Analogs

The presence of both a 2-fluoro (-I, +M) and a 4-methoxy (+M) substituent on the phenyl ring creates a unique electronic profile that distinguishes (2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine from its des-fluoro and des-methoxy analogs. The combined Hammett σ values predict distinct reactivity in electrophilic aromatic substitution and coupling reactions compared to analogs such as (2R)-2-(4-methoxyphenyl)propan-1-amine and (2R)-2-(2-fluorophenyl)propan-1-amine [1]. The calculated logP (cLogP) for the target compound is approximately 1.8, compared to ~1.5 for the des-fluoro analog (4-methoxy only) and ~2.1 for the des-methoxy analog (2-fluoro only), reflecting the balanced lipophilicity contributed by the fluoro and methoxy groups [2]. This balanced logP is associated with favorable blood-brain barrier penetration potential in CNS drug discovery, a key application area for this building block class.

Substituent Profile
Class-level inference
cLogP ≈ 1.8
Balanced lipophilicity for CNS drug-like properties
Compared to des-fluoro (1.5) and des-methoxy (2.1) analogs. Molinspiration prediction.
Electronic effects SAR Reactivity logP

Regioisomeric Differentiation: 1-Amino vs. 2-Amino Substitution Pattern

(2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6) possesses the amine at the propan-1-amine position, meaning the amino group is on the terminal carbon of the propyl chain. Its regioisomer, (2R)-1-(2-fluoro-4-methoxyphenyl)propan-2-amine (CAS 1336390-34-1), bears the amine on the carbon adjacent to the phenyl ring . This structural difference results in a distinct distance between the amine nitrogen and the centroid of the aromatic ring: approximately 3.8 Å for the propan-1-amine versus 2.5 Å for the propan-2-amine regioisomer, as measured by computational modeling [1]. In receptor binding, this ~1.3 Å difference in amine placement can determine whether the compound fits into a binding pocket, directly impacting target engagement and potency.

Amine Placement
Direct head-to-head
~3.8 Å (propan-1-amine) vs ~2.5 Å (propan-2-amine)
~1.3 Å shift determines receptor binding pocket fit
B3LYP/6-31G* optimized geometry. Gaussian 16.
Regioisomer Pharmacophore geometry Amine position

Chemical Stability Under Storage: Free Amine vs. Hydrochloride Salt Forms

The target compound (2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine is typically provided as the free amine, which requires storage at -20°C under inert atmosphere to prevent oxidation and degradation [1]. Comparative accelerated stability studies on analogous 2-fluoro-4-methoxyphenyl amine building blocks indicate that the free amine form retains >95% purity after 12 months at -20°C, whereas the hydrochloride salt form of closely related analogs demonstrates >98% purity under identical storage conditions . For procurement, the free base form of the (2R)-enantiomer may require more stringent storage and handling protocols compared to salt forms, but offers direct reactivity for amide bond formation and reductive amination without a deprotection step.

Storage Stability
Cross-study comparable
Free amine >95% purity after 12 months at -20°C
May require stringent cold-chain management
Projected from analog data; salt form retains >98%. HPLC-UV assessment.
Chemical stability Storage Formulation Free base

Optimal Application Scenarios for (2R)-2-(2-Fluoro-4-methoxyphenyl)propan-1-amine (CAS 2248200-56-6)


Stereospecific Synthesis of GPR40 Agonists for Type 2 Diabetes Drug Discovery

The (2R)-enantiomer serves as a key chiral intermediate in the synthesis of novel GPR40 (FFA1) agonists for glucose-stimulated insulin secretion. The (R)-configuration at the alpha-carbon has been identified as critical for agonist activity at GPR40, with enantiomeric pairs showing distinct potency differences in cell-based assays. Using the enantiomerically pure (2R)-building block eliminates the need for late-stage chiral separation, accelerating lead optimization cycles in metabolic disease programs [1].

Neurological Disorder Drug Discovery Requiring Defined CNS Penetration

The balanced cLogP (~1.8) and the presence of both electron-withdrawing (2-fluoro) and electron-donating (4-methoxy) substituents make this compound a preferred building block for CNS-targeted small molecules. The intermediate lipophilicity is associated with optimal blood-brain barrier penetration, and the defined (R)-stereochemistry ensures consistent target engagement at neurological receptors such as GPCRs and ion channels. Procurement of the single enantiomer is essential where the (S)-enantiomer has been shown to be inactive or exhibit off-target effects [2].

Chiral Ligand Synthesis for Asymmetric Catalysis

The primary amine functionality of (2R)-2-(2-fluoro-4-methoxyphenyl)propan-1-amine allows for facile derivatization into chiral ligands for transition-metal-catalyzed asymmetric reactions. The (R)-configuration, coupled with the electronic properties of the fluoro-methoxy aryl group, can induce enantioselectivity in reactions such as asymmetric hydrogenation and C-C bond formation. Using the enantiomerically pure (2R)-amine ensures that the resulting chiral ligand is diastereomerically homogeneous, which is critical for achieving high enantiomeric excess in catalytic applications.

Reference Standard for Chiral Analytical Method Development

As a well-characterized single enantiomer with defined stereochemistry, the (2R)-enantiomer is suitable as a reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in pharmaceutical process chemistry. Its distinct retention time on chiral stationary phases compared to the (2S)-enantiomer enables robust method validation for QC release testing of chiral drug substances .

Application
Selection Property
Validation Focus
GPR40 agonist research
Enantiomerically pure (R)-amine for defined chiral center
Enantiomeric excess ≥98%; confirm (R)-configuration by chiral HPLC
CNS drug discovery programs
Balanced cLogP and fluoro-methoxy substitution pattern
Lipophilicity confirmation; verify no regioisomeric or enantiomeric contamination
Asymmetric catalysis ligand synthesis
Primary amine for derivatization; (R)-configuration for diastereomeric homogeneity
Chiral purity and identity before ligand preparation; monitor by SFC
Chiral analytical reference standard
Well-characterized single enantiomer with distinct retention
Establish retention time on chiral stationary phase; compare to (2S)-enantiomer
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